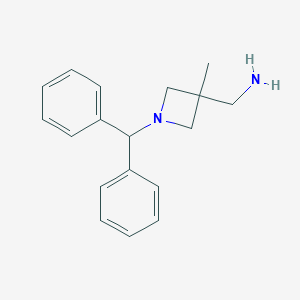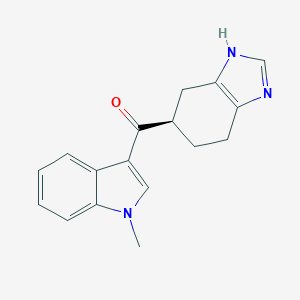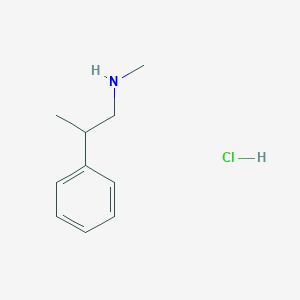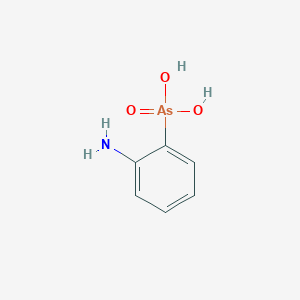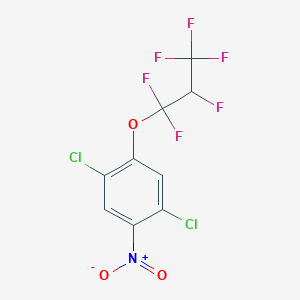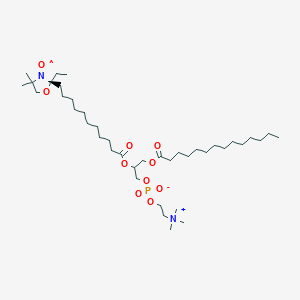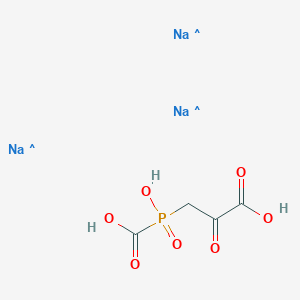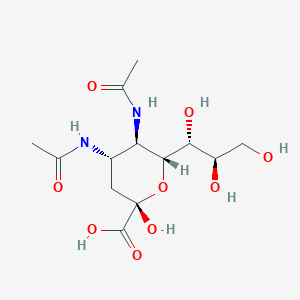
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sialic acids are a family of acidic sugars that are commonly found at the end of glycan chains on cell surfaces and secreted glycoproteins. Neu5Ac is the most abundant sialic acid in mammals, and it is synthesized from UDP-GlcNAc by a series of enzymatic reactions. Neu5Ac is involved in various biological processes, including cell adhesion, signaling, and immune system regulation. It has been found to be associated with many diseases, such as cancer, inflammation, and viral infections.
Mécanisme D'action
Neu5Ac acts as a ligand for many cell surface receptors, including siglecs, selectins, and galectins. It also plays a role in the regulation of immune responses by modulating the activity of immune cells. In addition, Neu5Ac can be cleaved from glycoproteins and glycolipids by sialidases, which are enzymes that catalyze the hydrolysis of sialic acids. This cleavage can modulate the activity of the associated proteins and affect cell signaling pathways.
Effets Biochimiques Et Physiologiques
Neu5Ac has been found to have various biochemical and physiological effects. It has been shown to modulate cell adhesion, migration, and invasion. In addition, Neu5Ac has been found to regulate immune responses by modulating the activity of immune cells. Furthermore, Neu5Ac has been found to be involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Neu5Ac has many advantages for lab experiments, including its abundance in mammalian cells and tissues, its well-characterized biosynthetic pathway, and its involvement in various biological processes. However, there are also some limitations to using Neu5Ac in lab experiments, including its instability in solution and its susceptibility to cleavage by sialidases.
Orientations Futures
There are many future directions for research on Neu5Ac. One direction is the development of new drugs that target Neu5Ac and its associated signaling pathways. Another direction is the investigation of the role of Neu5Ac in various diseases, such as cancer, inflammation, and viral infections. Furthermore, there is a need for the development of new methods for the synthesis and detection of Neu5Ac, as well as the investigation of its interactions with other molecules in biological systems.
In conclusion, Neu5Ac is a sialic acid that plays a crucial role in various biological processes. It is involved in cell adhesion, signaling, and immune system regulation, and it has been found to be associated with many diseases. Neu5Ac has many advantages for lab experiments, but there are also some limitations to its use. There are many future directions for research on Neu5Ac, including the development of new drugs and the investigation of its role in disease.
Méthodes De Synthèse
The synthesis of Neu5Ac involves a series of enzymatic reactions that occur in the cytoplasm and Golgi apparatus of cells. The first step is the conversion of UDP-GlcNAc to UDP-Neu5Ac by the enzyme UDP-GlcNAc 2-epimerase. The second step is the conversion of UDP-Neu5Ac to CMP-Neu5Ac by the enzyme CMP-Neu5Ac synthase. Finally, the CMP-Neu5Ac is transported to the Golgi apparatus, where it is used to modify glycoproteins and glycolipids.
Applications De Recherche Scientifique
Neu5Ac has been extensively studied in the field of glycobiology due to its important role in various biological processes. It has been found to be involved in cell adhesion, signaling, and immune system regulation. In addition, Neu5Ac has been found to be associated with many diseases, such as cancer, inflammation, and viral infections. Therefore, Neu5Ac has been used as a target for drug development and as a biomarker for disease diagnosis.
Propriétés
Numéro CAS |
127099-59-6 |
|---|---|
Nom du produit |
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid |
Formule moléculaire |
C13H22N2O9 |
Poids moléculaire |
350.32 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-4,5-diacetamido-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1 |
Clé InChI |
JXZIXEZQGBPRDS-GRRZBWEESA-N |
SMILES isomérique |
CC(=O)N[C@H]1C[C@](O[C@H]([C@@H]1NC(=O)C)[C@@H]([C@@H](CO)O)O)(C(=O)O)O |
SMILES |
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
SMILES canonique |
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
Autres numéros CAS |
127099-59-6 |
Synonymes |
4-acetamido-4-deoxy-N-acetylneuraminic acid 4-ADANA N-acetyl-4-deoxy-4-acetamidoneuraminic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



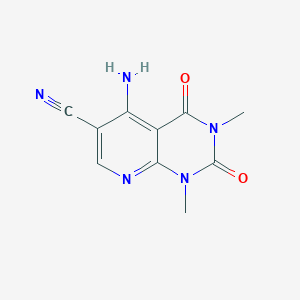
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
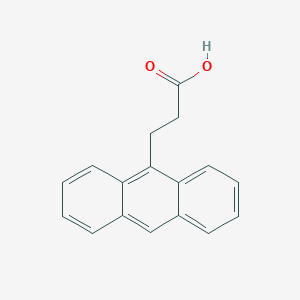
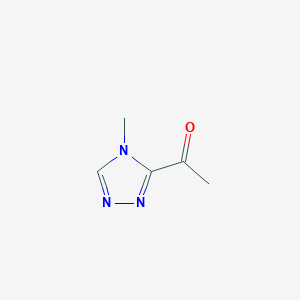
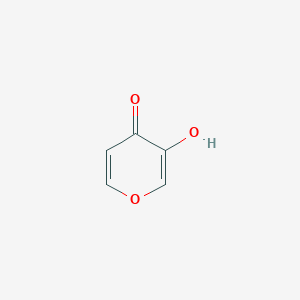
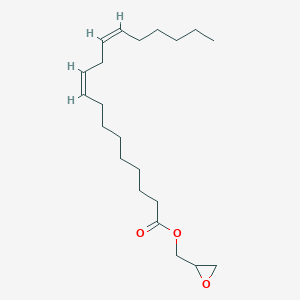
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
